molecular formula C21H19N3O2 B2896763 (Z)-3-phenyl-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-60-3

(Z)-3-phenyl-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2896763
CAS No.: 2035004-60-3
M. Wt: 345.402
InChI Key: RDDKZFYWUIFIHP-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring substituted at the 3-position with a 5-phenyl-1,2,4-oxadiazole moiety, linked via a propenone (α,β-unsaturated ketone) backbone in the Z-configuration. The Z-isomer ensures a specific spatial arrangement, which may influence intermolecular interactions, such as hydrogen bonding or π-stacking, critical for biological activity or material properties.

Properties

IUPAC Name

(Z)-3-phenyl-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-19(12-11-16-7-3-1-4-8-16)24-14-13-18(15-24)20-22-21(26-23-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKZFYWUIFIHP-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-phenyl-1-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a compound featuring a complex structure that incorporates a phenyl group and a pyrrolidine moiety linked to a 1,2,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of the compound is C21H16N4OC_{21}H_{16}N_{4}O with a molecular weight of approximately 340.38 g/mol. The structure can be summarized as follows:

Component Description
Phenyl Group A benzene ring contributing to hydrophobic interactions
Pyrrolidine A five-membered nitrogen-containing ring
Oxadiazole A heterocyclic compound known for biological activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells. These mechanisms include:

  • Inhibition of Enzymatic Activity : The oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Studies have shown that certain derivatives can activate apoptotic pathways by increasing p53 expression and caspase activity in cancer cell lines .
  • Antimicrobial Properties : The compound may also demonstrate activity against bacterial strains, although specific data on this aspect is limited.

Biological Activity Data

The following table summarizes the biological activities reported for related oxadiazole derivatives:

Compound Target IC50 Value (µM) Biological Activity
Compound AMCF-7 (Breast Cancer)0.12 - 2.78Anticancer
Compound BA549 (Lung Cancer)15.63Anticancer
Compound ChCA IX (Carbonic Anhydrase)0.089Anticancer
Compound DHDAC Inhibition8.2 - 12.1Anticancer

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Tamoxifen .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of Notum carboxylesterase by oxadiazole derivatives demonstrated potent inhibitory effects with IC50 values in the nanomolar range . This suggests that compounds like (Z)-3-phenyl... could be developed as selective inhibitors for enzyme targets relevant in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural comparison focuses on compounds sharing the α,β-unsaturated ketone (propenone) core but differing in substituents and heterocyclic systems. Below is a detailed analysis based on available literature:

Key Structural Differences

Example Compound :
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (from )

Feature Target Compound Compared Compound ()
Propenone Substituents 3-phenyl, 1-(pyrrolidin-1-yl) with oxadiazole 1-(2,4-difluorophenyl), 3-(4-fluorophenyl), 2-triazolyl
Heterocycle 1,2,4-Oxadiazole (electron-deficient, bioisostere for esters/amides) 1,2,4-Triazole (hydrogen-bond acceptor, metabolic stability)
Aromatic Groups Non-fluorinated phenyl groups Fluorinated phenyl groups (2,4-difluoro and 4-fluoro)
Electronic Profile Oxadiazole enhances electron deficiency; phenyl provides π-π stacking potential Fluorine atoms increase lipophilicity and electronegativity

Implications of Structural Variations

Heterocyclic Influence: The 1,2,4-oxadiazole in the target compound is more electron-deficient than the triazole in the compared compound. This difference may alter binding interactions in biological targets (e.g., enzymes or receptors) or modulate charge-transfer properties in materials . Triazoles (as in ) are known for metabolic stability due to resistance to oxidative degradation, whereas oxadiazoles may confer improved solubility or mimic ester functionalities .

Fluorination Effects: Fluorinated phenyl groups in the compared compound enhance lipophilicity (logP) and membrane permeability compared to non-fluorinated phenyl groups in the target compound. Fluorine’s electronegativity may also influence dipole moments and intermolecular interactions .

Stereochemical Considerations: Both compounds retain the Z-configuration of the propenone group, which rigidifies the structure and may optimize spatial alignment with biological targets. However, steric effects from bulkier substituents (e.g., oxadiazole-pyrrolidine vs. triazole) could differentially affect binding pocket accommodation.

Hypothetical Pharmacokinetic and Physicochemical Properties

While direct experimental data are unavailable in the provided evidence, structural analogs suggest the following trends:

Property Target Compound Compared Compound ()
logP (Predicted) Moderate (non-fluorinated phenyl) Higher (fluorinated aryl groups)
Hydrogen Bonding Oxadiazole (weak acceptor) Triazole (strong acceptor)
Metabolic Stability Moderate (oxadiazole susceptibility) High (triazole resistance to oxidation)

Q & A

Q. Advanced

  • Molecular docking : Screens binding affinity to enzymes (e.g., kinases) using software like AutoDock. Triazole-containing analogs show hydrogen bonding with active-site residues .
  • MD simulations : Assess stability of ligand-receptor complexes over time.
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with activity .

What are the challenges in scaling up the synthesis from milligram to gram scale?

Advanced
Critical issues include:

  • Exothermic reactions : Requires controlled addition of reagents (e.g., slow addition of aldehydes to prevent runaway reactions).
  • Purification bottlenecks : Switch from column chromatography to recrystallization or fractional distillation .
  • Solubility limitations : Use mixed solvents (e.g., DCM/MeOH) to dissolve intermediates during large-scale reactions .

How to resolve discrepancies in biological activity data between different research groups?

Advanced
Addressing contradictions involves:

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).
  • Meta-analysis : Compare data from analogs (e.g., fluoro-substituted oxadiazoles) to identify trends .
  • Control experiments : Test for impurities or isomerization affecting activity .

What are the best practices for evaluating the compound’s stability under physiological conditions?

Q. Advanced

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Plasma stability assays : Assess metabolic breakdown using liver microsomes.
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition profile .

How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Q. Advanced

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Lipophilicity adjustment : Modify substituents to balance logP values (e.g., adding methoxy groups) .
  • Nanoparticle encapsulation : Improves solubility and targeted delivery, as explored for thiazolidinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.